molecular formula C21H24N2O3S B2719162 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(tert-butyl)acetamide CAS No. 878061-02-0

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(tert-butyl)acetamide

Cat. No. B2719162
CAS RN: 878061-02-0
M. Wt: 384.49
InChI Key: OCSJYMKUCHVXEB-UHFFFAOYSA-N
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Description

The compound “2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(tert-butyl)acetamide” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this indole group is a benzylsulfonyl group and a tert-butyl acetamide group .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it might involve the reaction of an appropriate indole derivative with a benzylsulfonyl chloride to introduce the benzylsulfonyl group. The tert-butyl acetamide group could potentially be introduced through a reaction with tert-butyl acetate .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The indole group is aromatic and planar, while the benzylsulfonyl and tert-butyl groups would add steric bulk .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl and amide groups, both of which are polar and may participate in various chemical reactions. The tert-butyl group is generally considered to be non-reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. It’s likely to be a solid under normal conditions. The presence of polar groups like sulfonyl and amide might make it somewhat soluble in polar solvents .

Scientific Research Applications

Synthesis and Reactivity

A study by Alonso et al. (2008) demonstrated the use of tert-butyl α-(BTFPsulfonyl)acetate and Weinreb α-(BTFPsulfonyl)acetamide in the Julia–Kocienski olefination of aldehydes. This process afforded α,β-unsaturated esters and Weinreb amides with high E stereoselectivities, showcasing the utility of sulfone functionality in complex organic synthesis (Alonso, Fuensanta, Gómez-Bengoa, & Nájera, 2008).

Antimicrobial Activity

Fahim and Ismael (2019) explored the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards various nitrogen-based nucleophiles, leading to compounds with good antimicrobial activity. This highlights the potential of sulfonylacetamide derivatives in the development of new antimicrobial agents (Fahim & Ismael, 2019).

Antimalarial and COVID-19 Applications

In another study by Fahim and Ismael (2021), N-(phenylsulfonyl)acetamide derivatives were investigated for their antimalarial activity and potential utility against COVID-19. The compounds exhibited promising IC50 values against malaria and were analyzed for their ADMET properties, suggesting the therapeutic potential of sulfonylacetamide derivatives in infectious disease treatment (Fahim & Ismael, 2021).

Chemical Transformations and Building Blocks

Research by Guinchard, Vallée, and Denis (2005) demonstrated that tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates can act as N-(Boc) nitrone equivalents, allowing for easy preparation from aldehydes and enabling a range of chemical transformations. This work underscores the versatility of sulfonyl and acetamide groups as functional units in organic synthesis, providing valuable building blocks for further chemical manipulations (Guinchard, Vallée, & Denis, 2005).

Novel Synthesis Approaches

Zhang et al. (2016) developed a tert-butyl hydroperoxide mediated cycloaddition for synthesizing 3-arylsulfonylquinoline derivatives, showcasing an innovative method for constructing complex structures involving sulfonyl groups without the need for metal catalysts. This method represents a novel approach in the synthesis of pharmacologically relevant quinoline derivatives (Zhang et al., 2016).

Safety and Hazards

Without specific information, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken while handling it .

Future Directions

The future research directions would depend on the context in which this compound is being studied. If it’s a pharmaceutical compound, future studies might focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

2-(3-benzylsulfonylindol-1-yl)-N-tert-butylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-21(2,3)22-20(24)14-23-13-19(17-11-7-8-12-18(17)23)27(25,26)15-16-9-5-4-6-10-16/h4-13H,14-15H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSJYMKUCHVXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(tert-butyl)acetamide

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